3-(Furan-2-yl)prop-2-en-1-ol
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Overview
Description
3-(Furan-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₈O₂ It is characterized by a furan ring attached to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of furan with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(Furan-2-yl)propan-1-ol.
Substitution: 2-Halo-3-(furan-2-yl)prop-2-en-1-ol.
Scientific Research Applications
3-(Furan-2-yl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propan-1-ol: Similar structure but lacks the double bond in the prop-2-en-1-ol group.
2-Furylmethanol: Contains a furan ring attached to a methanol group.
Furan-2-carboxaldehyde: Contains a furan ring with an aldehyde group.
Uniqueness
3-(Furan-2-yl)prop-2-en-1-ol is unique due to the presence of both a furan ring and a prop-2-en-1-ol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+ |
InChI Key |
LCGZHXVOTKRCAL-HNQUOIGGSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/CO |
Canonical SMILES |
C1=COC(=C1)C=CCO |
Origin of Product |
United States |
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